

SGC0946 Treatment in Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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These application notes provide a comprehensive overview of the use of **SGC0946**, a potent and selective inhibitor of the histone methyltransferase DOT1L, for treating various cancer cell lines. This document includes summaries of treatment durations and their effects, detailed experimental protocols for key assays, and diagrams illustrating the mechanism of action and experimental workflows.

Introduction

SGC0946 is a small molecule inhibitor targeting DOT1L (disruptor of telomeric silencing 1-like), an enzyme that methylates histone H3 on lysine 79 (H3K79).[1][2] Dysregulation of DOT1L activity is implicated in certain cancers, particularly those with MLL (mixed-lineage leukemia) gene rearrangements.[1][2][3] By inhibiting DOT1L, **SGC0946** leads to a reduction in H3K79 methylation, which in turn alters gene expression, induces cell cycle arrest, and promotes apoptosis in sensitive cancer cell lines.[4]

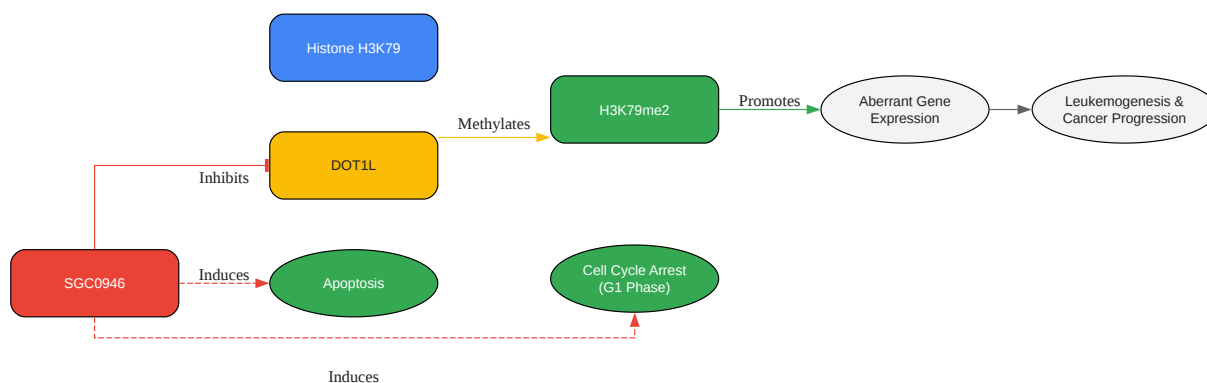
Data Summary: SGC0946 Treatment Duration and Effects

The following tables summarize the quantitative data from various studies on the effects of **SGC0946** treatment across different cell lines.

Cell Line	Cancer Type	Concentration(s)	Treatment Duration	Observed Effects
MOLM-13	Acute Myeloid Leukemia (MLL-rearranged)	1 μ M	3-7 days	Time- and dose-dependent reduction in H3K79me2 levels; Inhibition of MLL target genes (HOXA9, Meis1).[4]
SK-OV-3	Ovarian Cancer	10 μ M	12 days	Induction of G1 phase arrest.[4]
TOV-21G	Ovarian Cancer	10 μ M	12 days	Induction of G1 phase arrest.[4]
A431	Skin Cancer	0-100 μ M	4 days	Inhibition of DOT1L with an IC50 of 2.65 nM.[4]
MCF10A	Breast Epithelial	Not specified	Not specified	Potently reduces H3K79 dimethylation with a cellular IC50 of 8.8 nM.[1][2][3]
Human Cord Blood Cells (MLL-AF9 transformed)	Leukemia	1, 5 μ M	14 days	Selective reduction of cell viability.[4]
Multiple Myeloma (sensitive lines)	Multiple Myeloma	Various	14-21 days	Dose-dependent reduction in growth and viability; marked cell death.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of **SGC0946**.



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Caption: Mechanism of **SGC0946** action.

Experimental Protocols

Here are detailed protocols for key experiments involving **SGC0946** treatment.

Cell Culture and **SGC0946** Treatment

This protocol provides a general guideline for culturing cancer cell lines and treating them with **SGC0946**. Specific media and conditions may vary depending on the cell line.

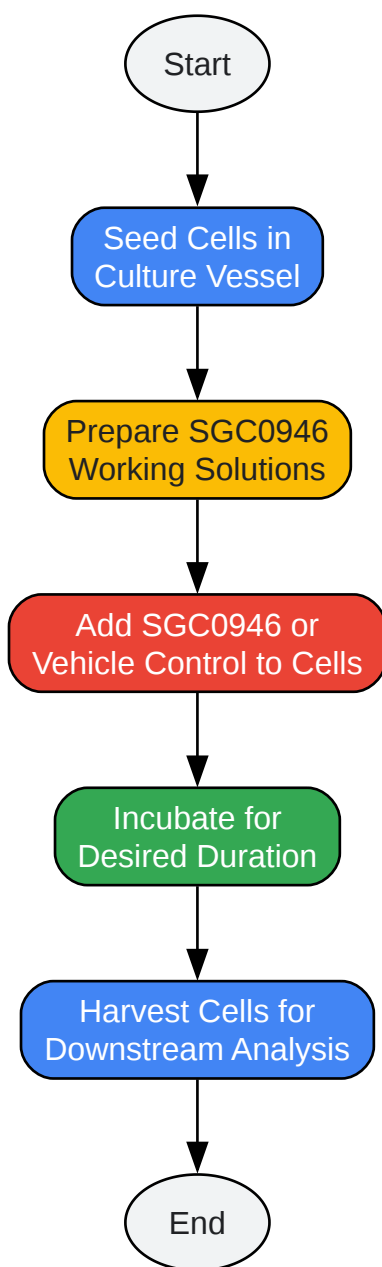
Materials:

- Cancer cell line (e.g., MOLM-13, SK-OV-3)
- Complete growth medium (e.g., RPMI-1640 or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)[6][7]
- **SGC0946** (stock solution in DMSO)
- Tissue culture flasks/plates
- Incubator (37°C, 5% CO₂)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)

Protocol:

- Cell Seeding:
 - For suspension cells (e.g., MOLM-13), seed at a density of $0.2-0.5 \times 10^6$ cells/mL in a T75 flask.
 - For adherent cells (e.g., SK-OV-3), seed at a density of 5×10^4 cells/cm² in a culture dish and allow to attach for 24 hours.[8]
- **SGC0946** Preparation:
 - Thaw the **SGC0946** stock solution.
 - Prepare working concentrations by diluting the stock solution in a complete growth medium. It is recommended to prepare fresh dilutions for each experiment.
- Treatment:
 - Remove the old medium from the cells.
 - Add the medium containing the desired concentration of **SGC0946**.

- Include a vehicle control (medium with the same concentration of DMSO used for the highest **SGC0946** concentration).
- Incubation:
 - Incubate the cells for the desired duration (e.g., 3, 7, 12, or 14 days).
 - For long-term treatments, replace the medium with fresh **SGC0946**-containing medium every 2-3 days.
- Harvesting:
 - For suspension cells, collect the cells by centrifugation.
 - For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then collect by centrifugation.



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Caption: General workflow for cell treatment.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

- 96-well plates
- Treated and control cells
- MTS reagent
- Plate reader

Protocol:

- Seed 3,000-5,000 cells per well in a 96-well plate and treat with **SGC0946** as described above.
- At the end of the treatment period, add 20 μ L of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

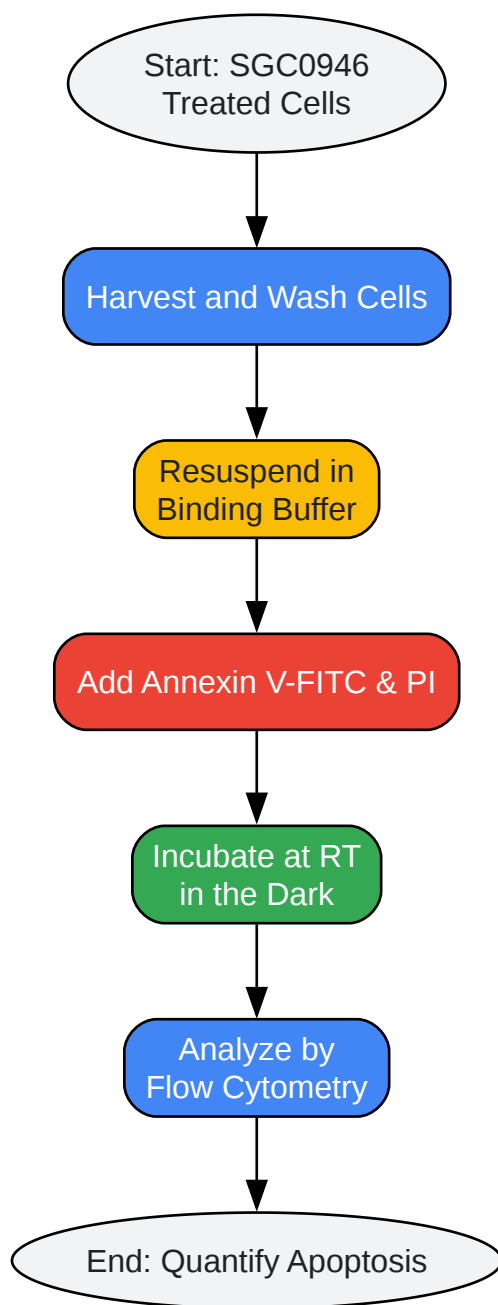
Materials:

- Treated and control cells
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Harvest approximately $1-5 \times 10^5$ cells per sample.
- Wash the cells twice with cold PBS.

- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) solution.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.



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